molecular formula C11H12O2 B086382 Cinnamyl acetate CAS No. 103-54-8

Cinnamyl acetate

Cat. No.: B086382
CAS No.: 103-54-8
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
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Mechanism of Action

Target of Action

Cinnamyl acetate, a compound found in cinnamon, has been shown to have significant antimicrobial activity . The primary targets of this compound are the proteins virB4 and virB9 in the pathogenic bacterium H. pylori . These proteins play a crucial role in the pathogenicity of H. pylori, making them key targets for therapeutic intervention .

Mode of Action

This compound interacts directly with its targets, the proteins virB4 and virB9 . The compound forms significant binding interactions with these proteins, disrupting their normal function . This interaction can lead to changes in the pathogenicity of H. pylori, potentially reducing its ability to cause disease .

Biochemical Pathways

This compound is an acetate ester resulting from the formal condensation of cinnamyl alcohol with acetic acid . It is a metabolite, an intermediate or product resulting from metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using molecular docking and ADMET analyses . These studies suggest that this compound exhibits a significant level of pharmacokinetic and drug-likeness conformity . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activity . By interacting with key proteins in H. pylori, this compound can disrupt the normal function of these proteins, potentially reducing the pathogenicity of the bacterium . This can lead to a reduction in the severity of diseases caused by H. pylori .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy as an antimicrobial agent may be influenced by the presence of other compounds or environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid or acetic anhydride. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under azeotropic conditions to remove water and drive the reaction to completion . Another method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst at temperatures ranging from 40 to 50°C .

Industrial Production Methods: Industrial production of this compound often employs the esterification of cinnamyl alcohol with acetic anhydride, followed by purification through distillation under reduced pressure. This method is favored due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cinnamyl acetate is often compared with other cinnamyl derivatives, such as:

This compound stands out due to its unique combination of a pleasant fragrance, chemical versatility, and wide range of applications in various fields.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDHUCWMSHDCR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020828
Record name 3-Phenylallyl acetate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
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Record name Cinnamyl acetate
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Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl acetate
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Density

1.047-1.054
Record name Cinnamyl acetate
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CAS No.

21040-45-9, 103-54-8
Record name trans-Cinnamyl acetate
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Record name Acetic acid, cinnamyl ester
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Record name Cinnamyl acetate
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Record name Cinnamyl acetate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
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Record name 3-Phenylallyl acetate
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Record name Cinnamyl acetate
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Record name CINNAMYL ACETATE
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Synthesis routes and methods I

Procedure details

The above alcohol (2.05 g) in pyridine (1.6 ml) with acetic anhydride (1.8 g) was stirred at 25° for 3 hours before being partitioned between ether and dilute hydrochloric acid. Work-up in the conventional manner gave 3-phenylprop-2-enyl acetate (2.2 g). NMR 1H: 7.15 (5H,m), 6.52 (1H,d), 6.22(1H,t), 4.57 (2H,d), 2.00(3H,s).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 2-bromo-1-methylpyridinium (720 mg, 2.4 mmol) was added a mixture of cinnamyl alcohol (268 mg, 2.0 mmol), acetic acid (120 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and cinnamyl acetate was isolated in 82% yield.
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cinnamyl acetate
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